trisodium;2-[bis(carboxylatomethyl)amino]propanoate

Catalog No.
S762109
CAS No.
164462-16-2
M.F
C7H11NNaO6
M. Wt
228.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trisodium;2-[bis(carboxylatomethyl)amino]propanoat...

CAS Number

164462-16-2

Product Name

trisodium;2-[bis(carboxylatomethyl)amino]propanoate

IUPAC Name

trisodium;2-[bis(carboxylatomethyl)amino]propanoate

Molecular Formula

C7H11NNaO6

Molecular Weight

228.15 g/mol

InChI

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);

InChI Key

SZYIQIXMAMBADP-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Complexation Studies:

Trisodium N-(1-carboxyethyl)iminodiacetate, also known as Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) or Trisodium Dicarboxymethyl Alaninate (TDMA), is primarily studied for its complexation properties. Due to its structure containing four functional groups capable of binding metal cations (carboxylate groups), TDMA acts as a tetradentate chelating agent. This allows it to form stable 1:1 chelate complexes with various metal ions, particularly those with a charge number of +2 or higher.

Researchers have utilized TDMA in complexation studies to:

  • Investigate the binding behavior of various metal ions . This helps understand the selectivity and affinity of TDMA towards specific metals.
  • Develop new materials with desired properties: By incorporating TDMA complexes into materials, researchers can modify their physical and chemical characteristics, such as stability, conductivity, or catalytic activity .
  • Study the environmental behavior of metal contaminants: TDMA can be used to model the complexation of metal ions in various environmental matrices, aiding in understanding their transport, fate, and potential impact .

Biodegradation Studies:

Compared to its isomer, β-alaninediacetic acid, TDMA exhibits superior biodegradability . This property makes it an attractive alternative for applications where environmental compatibility is crucial.

Researchers have investigated the biodegradation of TDMA in:

  • Wastewater treatment: TDMA can be used as a chelating agent in wastewater treatment to remove metal contaminants without introducing persistent, non-biodegradable compounds into the environment .
  • Development of "green" chelating agents: Studies compare the biodegradability of TDMA with other chelating agents to identify environmentally friendly options for various applications .

Other Potential Applications:

While complexation and biodegradation studies are the primary research areas involving TDMA, ongoing research explores its potential in other areas, including:

  • Drug delivery: TDMA may be used to design drug delivery systems that target specific tissues or cells by complexing with therapeutic agents .
  • Biosensors: TDMA's ability to bind metal ions can be utilized in the development of biosensors for metal ion detection .

Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), also known as trisodium dicarboxymethyl alaninate (TDMCA) or trisodium α-DL-alanine diacetate (α-ADA), is a synthetic chelating agent []. It is a white, water-soluble powder derived from the amino acid alanine []. TDMCA has gained significance in scientific research due to its ability to form stable complexes with metal cations, particularly those responsible for "hard water" formation, such as calcium and magnesium [].


Molecular Structure Analysis

The key feature of TDMCA's structure is the central alanine backbone with two acetic acid groups attached to the nitrogen atom (N) via methylene bridges (CH2). Each of these carboxylic acid groups (COO-) carries a negative charge, making the molecule a trianion (3 negative charges) balanced by three sodium (Na+) cations []. This structure allows TDMCA to act as a tetradentate ligand, meaning it can form four coordination bonds with a metal cation [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of TDMCA is not readily available in open scientific literature. However, patents describe approaches for industrial production, likely involving the reaction of alanine with formaldehyde and a strong base like sodium hydroxide [].

Complexation

TDMCA reacts with metal cations (Me) to form stable chelate complexes. A simplified equation for this reaction is:

TDMCA (Na₃) + Me^(n+) → TDMCA-Me + 3Na⁺

where n is the charge of the metal cation (e.g., n = 2 for Ca²⁺) and TDMCA-Me represents the chelate complex. The four carboxylate groups of TDMCA surround the metal ion, forming a stable ring structure [].

Decomposition

Physical and Chemical Properties

  • Molecular Formula: C7H11NO6Na3 (271.11 g/mol) []
  • Appearance: White, odorless powder []
  • Melting Point: Not available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (up to 56-58% w/w at 20°C) []
  • Stability: Stable in aqueous solutions at moderate temperatures and pH. Decomposes at high temperatures [].

TDMCA's primary mechanism of action involves complexation. By forming chelates with metal cations, it sequesters them, preventing them from interacting with other molecules. This property makes TDMCA useful in various applications, such as water softening and metal ion removal in industrial processes [].

TDMCA is generally considered safe for its intended use. However, it can be irritating to the skin and eyes due to the presence of sodium ions [].

  • Safety Data Sheet (SDS): A safety data sheet for TDMCA can be found on Diversey's website, which details its potential hazards and recommended safety precautions [].

Physical Description

Pellets or Large Crystals; Liquid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

228.04840635 g/mol

Monoisotopic Mass

228.04840635 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 100 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 36 of 136 companies with hazard statement code(s):;
H290 (97.22%): May be corrosive to metals [Warning Corrosive to Metals];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

164462-16-2

Wikipedia

Trisodium dicarboxymethyl alaninate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Printing Ink Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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